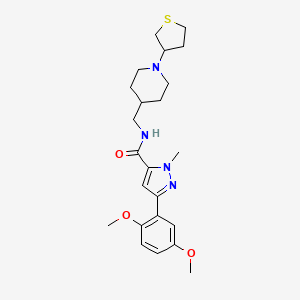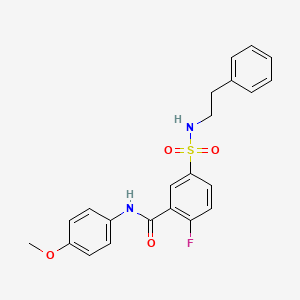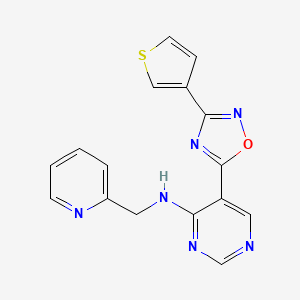
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H32N4O3S and its molecular weight is 444.59. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Receptor Analysis
Research into similar compounds, such as biarylpyrazole antagonists for the CB1 cannabinoid receptor, provides valuable insights into the molecular interactions and potential therapeutic applications of related molecules. For example, a study on the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1)" highlights its potent and selective antagonistic properties, emphasizing its utility in developing pharmacophore models for cannabinoid receptor ligands (J. Shim et al., 2002).
Crystal Structure and Hirshfeld Surface Analysis
The synthesis and crystal structure determination of closely related pyrazole derivatives, such as "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," provide insights into the molecular architecture and intermolecular interactions, critical for understanding compound stability, reactivity, and potential drug design applications (M. Prabhuswamy et al., 2016).
Synthesis and Chemical Properties
The exploration of cyanoacetamide in heterocyclic chemistry for the synthesis of benzothiophenes, oxadiazepines, and thiazolopyrimidines offers a glimpse into the synthetic versatility and potential biological activities of pyrazole-based compounds. Such studies are crucial for expanding the chemical space of potential therapeutic agents and understanding their mechanism of action (S. A. Bialy & M. Gouda, 2011).
Pharmacokinetic Characterization and Metastasis Effect
Investigations into compounds targeting specific receptors, such as the urokinase receptor, and their synthesis, pharmacokinetic characterization, and effects on tumor metastasis demonstrate the potential therapeutic applications of pyrazole derivatives. Such research is foundational in drug development, offering strategies for creating more effective and selective agents (F. Wang et al., 2011).
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-26-21(13-20(25-26)19-12-18(29-2)4-5-22(19)30-3)23(28)24-14-16-6-9-27(10-7-16)17-8-11-31-15-17/h4-5,12-13,16-17H,6-11,14-15H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBVPJWIDJVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B2713095.png)
![N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2713096.png)

![1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide](/img/structure/B2713099.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2713103.png)
![2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2713104.png)

![Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2713106.png)
methanone](/img/structure/B2713107.png)
![Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate](/img/structure/B2713108.png)
